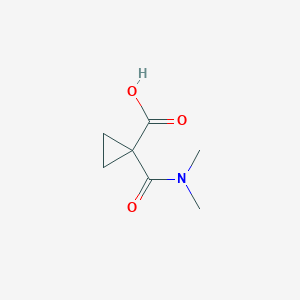
1-(哌啶-4-基甲基)咪唑烷-2-酮
描述
1-[(Piperidin-4-yl)methyl]imidazolidin-2-one is a useful research compound. Its molecular formula is C9H17N3O and its molecular weight is 183.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Piperidin-4-ylmethyl)imidazolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学
在药理学中,该化合物因其作为各种药物合成中的前体而受到探索。 其结构有利于进行修饰,可以开发出具有改善疗效和减少副作用的新药 .
有机合成
“1-(哌啶-4-基甲基)咪唑烷-2-酮”在有机合成中用作通用的中间体。 它在咪唑烷-2-酮的合成中特别有用,咪唑烷-2-酮是生产各种有机分子的宝贵骨架 .
药物化学
在药物化学中,该化合物的衍生物在设计酶抑制剂和受体调节剂方面不可或缺。 它是创建能够与生物系统相互作用以治疗疾病的化合物的主要组成部分 .
生物化学
在生物化学方面,它可用于研究蛋白质相互作用和酶动力学。 将其掺入更大的生物分子可以帮助阐明复杂生物系统内的结构-功能关系 .
农业
虽然农业中的直接应用没有得到广泛记录,但像“1-(哌啶-4-基甲基)咪唑烷-2-酮”这样的化合物可以被研究其在开发农用化学品(如杀虫剂或除草剂)中的潜在用途,因为它们的结构通用性和反应性 .
材料科学
在材料科学中,可以研究该化合物在创造新型聚合物或作为聚合反应中的单体方面的潜在用途。 其独特的化学性质可能有助于开发具有特定所需特性的材料 .
生化分析
Biochemical Properties
1-(Piperidin-4-ylmethyl)imidazolidin-2-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions . For instance, it may interact with receptor tyrosine kinases, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex .
Cellular Effects
The effects of 1-(Piperidin-4-ylmethyl)imidazolidin-2-one on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, 1-(Piperidin-4-ylmethyl)imidazolidin-2-one can impact gene expression by interacting with transcription factors or epigenetic modifiers .
Molecular Mechanism
At the molecular level, 1-(Piperidin-4-ylmethyl)imidazolidin-2-one exerts its effects through specific binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, 1-(Piperidin-4-ylmethyl)imidazolidin-2-one can influence gene expression by binding to DNA or RNA, thereby modulating transcription or translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Piperidin-4-ylmethyl)imidazolidin-2-one can change over time due to its stability and degradation . The compound is relatively stable under normal storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that 1-(Piperidin-4-ylmethyl)imidazolidin-2-one can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1-(Piperidin-4-ylmethyl)imidazolidin-2-one vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against stress. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
1-(Piperidin-4-ylmethyl)imidazolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors . It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, thereby influencing metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, 1-(Piperidin-4-ylmethyl)imidazolidin-2-one is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of 1-(Piperidin-4-ylmethyl)imidazolidin-2-one is critical for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound could localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence energy metabolism .
属性
IUPAC Name |
1-(piperidin-4-ylmethyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c13-9-11-5-6-12(9)7-8-1-3-10-4-2-8/h8,10H,1-7H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZKJABMNDXCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083368-89-1 | |
| Record name | 1-[(piperidin-4-yl)methyl]imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






amine](/img/structure/B1453819.png)



![[1-(Thian-4-yl)piperidin-4-yl]methanamine](/img/structure/B1453823.png)





